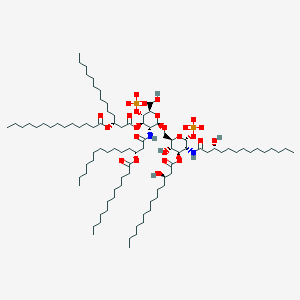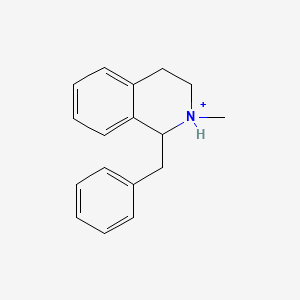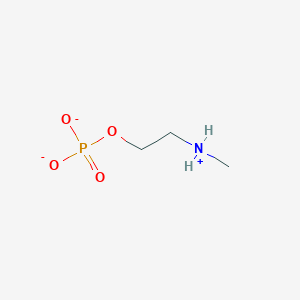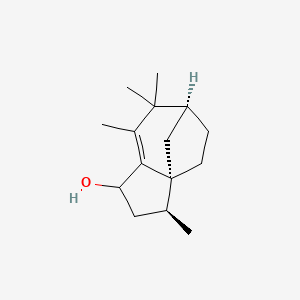
Albaflavenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albaflavenol is a sesquiterpenoid. It derives from a hydride of a (+)-epi-isozizaene.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Streptomyces coelicolor
Albaflavenol, a sesquiterpene antibiotic, is produced by the soil-dwelling bacterium Streptomyces coelicolor A3(2). This process involves the enzymatic actions of epi-isozizaene synthase and cytochrome P450 170A1, which together catalyze the transformation of farnesyl diphosphate into albaflavenone via albaflavenols (Zhao et al., 2008).
Crystal Structure of Albaflavenone Monooxygenase
Albaflavenone synthase, a key enzyme in albaflavenol biosynthesis, possesses a unique structure with two distinct catalytic activities. It demonstrates both monooxygenase and terpene synthase functions, highlighting its significance in the biosynthetic pathway (Zhao et al., 2009).
Albaflavenoid Discovery in Streptomyces violascens
A new compound related to albaflavenol, named albaflavenoid, was isolated from Streptomyces violascens. This discovery expands the range of known tricyclic sesquiterpenoids and contributes to understanding the diversity of natural products produced by Streptomycetes (Zheng et al., 2016).
Conservation of Albaflavenone Pathway in Streptomycetes
Research on the albaflavenone biosynthetic pathway and the multifunctionality of CYP170 enzymes in various Streptomyces species revealed the widespread presence and functional diversity of these enzymes. This study underscores the potential of exploiting these pathways for the production of novel antibiotics (Moody et al., 2012).
Eigenschaften
Produktname |
Albaflavenol |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12?,15+/m0/s1 |
InChI-Schlüssel |
ZRRTYQUKAJCICD-MWOJDMMVSA-N |
Isomerische SMILES |
C[C@H]1CC(C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |
Kanonische SMILES |
CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





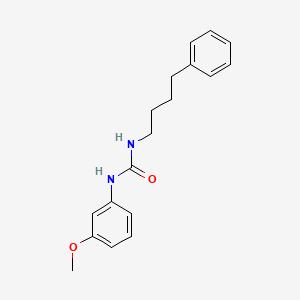
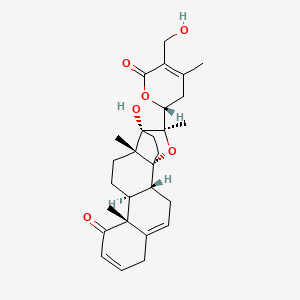



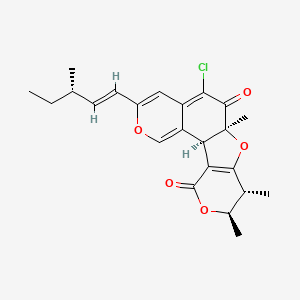
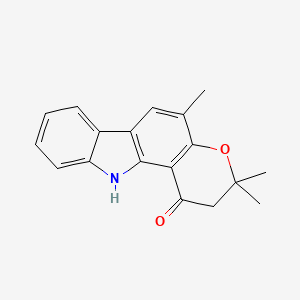
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)

